![molecular formula C21H16N6O5 B2472902 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207027-99-3](/img/structure/B2472902.png)
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Overview
Description
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C21H16N6O5 and its molecular weight is 432.396. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising IC50 values (ranging from 328 to 644 nM) against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cells .
- Triazoles, including this compound, have been studied for their biological properties. They exhibit activities beyond cancer, including anti-inflammatory, antiplatelet, antimicrobial, antitubercular, and antiviral effects .
- While specific data on this compound’s antimicrobial activity are not readily available, related triazoles have been evaluated against bacteria (E. coli and S. aureus) and fungi (C. albicans) .
Anticancer Activity
Biological Activities Beyond Cancer
Antimicrobial Properties
Histone Deacetylase (HDAC) Inhibition
Mechanism of Action
Target of Action
It is designed based on the activity of indoles against various cancer cell lines . Indoles have been known to target microtubules and their component protein, tubulin , which are leading targets for anticancer agents .
Mode of Action
The compound interacts with its targets, likely microtubules and tubulin, to exert its effects . Microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The compound affects the pathways related to cell division and apoptosis, given its interaction with microtubules and tubulin . By modulating microtubule assembly, it can disrupt the normal cell division process, leading to cell cycle arrest and apoptosis .
Result of Action
The compound has shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . It caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
properties
IUPAC Name |
3-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O5/c1-11-2-5-13(6-3-11)27-20(28)17-18(21(27)29)26(25-23-17)9-16-22-19(24-32-16)12-4-7-14-15(8-12)31-10-30-14/h2-8,17-18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPQBGKISNLPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione |
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